molecular formula C19H22N2O3 B2438309 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide CAS No. 496036-13-6

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide

Cat. No.: B2438309
CAS No.: 496036-13-6
M. Wt: 326.396
InChI Key: CPNOFCGJFXTIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide is an organic compound with the molecular formula C19H24N2O3 This compound is known for its unique chemical structure, which includes a benzamide group and a dimethylphenoxy butanoyl moiety

Properties

IUPAC Name

2-[4-(2,4-dimethylphenoxy)butanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-9-10-17(14(2)12-13)24-11-5-8-18(22)21-16-7-4-3-6-15(16)19(20)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNOFCGJFXTIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide typically involves a multi-step process. One common method includes the reaction of 2,4-dimethylphenol with butanoyl chloride to form 2,4-dimethylphenoxybutanoyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Amide Hydrolysis

The central butanoylamino-benzamide linkage undergoes hydrolysis under acidic or basic conditions:

Conditions Products Mechanistic Pathway
6M HCl, reflux (110°C, 8h)4-Aminobenzamide + 4-(2,4-dimethylphenoxy)butanoic acid Acid-catalyzed nucleophilic acyl substitution
2M NaOH, 80°C, 4hSodium 4-aminobenzoate + 4-(2,4-dimethylphenoxy)butanamide Base-mediated cleavage via hydroxide ion attack

Key Data :

  • Hydrolysis rates increase by 37% when using H₂SO₄ instead of HCl due to stronger acid strength.

  • The benzamide moiety shows 2.8x greater hydrolysis resistance compared to aliphatic amides .

Phenoxy Ether Cleavage

The 2,4-dimethylphenoxy group undergoes cleavage under strong Lewis acids:

Reagent System Products Yield Selectivity
BBr₃ (1.2 eq), DCM, 0°C → rt2,4-Dimethylphenol + butanoylamino-benzamide82%>95%
HI (48%), refluxIodobenzene derivatives + cleavage byproducts68%78%

Mechanistic Insight :
BBr₃ selectively coordinates with the ether oxygen, enabling SN2-type cleavage without affecting amide bonds .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 2,4-dimethylphenoxy ring undergoes nitration and sulfonation:

Reaction Conditions Major Product Ortho/Para Ratio
NitrationHNO₃/H₂SO₄, 0°C, 2h3-Nitro-2,4-dimethylphenoxy derivative1:2.3
SulfonationH₂SO₄ (fuming), 50°C, 4h3-Sulfo-2,4-dimethylphenoxy derivative1:1.8

Structural Impact :
Methyl groups at positions 2 and 4 direct incoming electrophiles to position 3 or 5 via steric and electronic effects .

Oxidation Reactions

The butanoyl chain undergoes controlled oxidation:

Oxidizing Agent Conditions Product Conversion
KMnO₄ (aq)pH 7, 25°C, 12h4-(2,4-Dimethylphenoxy)butanedioic acid45%
CrO₃/H₂SO₄Acetone, 0°C, 3hKetone formation at β-position63%

Limitation : Over-oxidation leads to CO₂ release in 29% of cases with KMnO₄ .

Functional Group Interconversion

The primary amide can be converted to nitrile or thioamide:

Reaction Reagents Product Catalyst Efficiency
DehydrationP₂O₅, 140°C, 6h2-[4-(2,4-Dimethylphenoxy)butanimido]benzonitrile71%
ThionationLawesson's reagent, tolueneThioamide analog88%

Experimental Note : Thionation achieves 94% purity when using 2.2 eq of Lawesson's reagent .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide core with a butanoylamino group and a 2,4-dimethylphenoxy substituent. The synthesis typically involves several steps, including the alkylation of 2,4-dimethylphenol followed by amidation to form the desired amide bond. The unique structure may enhance its lipophilicity and influence its pharmacokinetic properties .

Anticancer Activity

Research indicates that compounds similar to 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide could exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) analysis suggests that modifications to the benzamide core can enhance activity against various cancer cell lines .

Case Study:

  • A related study evaluated a series of substituted benzamides for their anticancer activity against human colorectal carcinoma (HCT116) cells. Compounds exhibited IC50 values ranging from 4.53 µM to 9.99 µM, demonstrating potential for further development as anticancer agents .

Antimicrobial Properties

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzamide derivatives, including those structurally related to this compound, have shown promising antibacterial and antifungal activities.

Case Study:

  • In one study, synthesized benzamides were tested against Gram-positive and Gram-negative bacteria as well as fungi. Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1.27 µM against various strains, indicating strong antimicrobial potential .

Pharmacological Insights

The pharmacological profile of this compound is influenced by its ability to interact with biological targets. Binding studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can elucidate its mechanism of action.

Potential Targets:

  • Dihydrofolate reductase (DHFR), an enzyme crucial in purine synthesis, is a significant target for antimicrobial agents . Compounds with structural similarities to purine nucleotides may effectively inhibit DHFR activity.

Comparative Analysis with Related Compounds

Compound Name Structure Highlights Biological Activity
N-(4-(2-Methoxyphenyl)piperazin-1-yl)butanamidePiperazine ring enhances receptor bindingSelective for dopamine receptors
4-Methoxy-3-(methylamino)benzamideExhibits anti-HBV activityAntiviral properties
4-Chlorophenyl-benzamideSimilar benzamide coreAnti-cancer potential

The unique combination of substituents in this compound may lead to distinct pharmacological profiles compared to these structurally similar compounds .

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes essential for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,3-Dimethylphenoxy)butanoylamino]benzamide
  • Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate

Uniqueness

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its dimethylphenoxy group provides steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 319.39 g/mol
  • CAS Number : 496036-13-6

The compound features a benzamide core with a butanoylamino group and a dimethylphenoxy substituent, which may influence its interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (μM)
Compound AA549 (Lung Cancer)6.26 ± 0.33
Compound BNCI-H358 (Lung Cancer)6.48 ± 0.11
Compound CHCC827 (Lung Cancer)20.46 ± 8.63

These findings suggest that modifications to the benzamide structure can enhance antitumor efficacy, potentially making derivatives of this compound promising candidates for further development in cancer therapy .

The mechanism of action for benzamide derivatives often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, some studies indicate that these compounds may interact with DNA or inhibit proteasome activity, leading to apoptosis in cancer cells .

Case Studies

  • In Vitro Studies
    • A study evaluated the cytotoxic effects of various benzamide derivatives on human lung cancer cell lines using MTS assays. Results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, showcasing their potential as effective anticancer agents .
  • Molecular Docking Studies
    • Virtual screening and molecular docking techniques have been employed to predict how this compound interacts with specific protein targets associated with cancer and other diseases. These studies help identify binding affinities and potential therapeutic applications .
  • Neuroprotective Effects
    • Some related compounds have been shown to possess neuroprotective properties by inhibiting cholinesterase enzymes and preventing amyloid-beta aggregation, which are critical factors in Alzheimer's disease progression . This suggests that this compound may also hold promise in neurodegenerative disease research.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,4-dimethylphenoxy-containing benzamide derivatives?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, and catalyst use). For example, the alkylation of 2,4-dimethylphenoxy groups often requires strong bases (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF under reflux . Acidic workup (pH 5–6) during purification can improve yields by minimizing salt formation, as demonstrated in analogous oxadiazole-thiol syntheses . Monitor reaction progress via TLC or HPLC to identify side products like unreacted intermediates.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide?

  • Methodological Answer :
  • ¹H NMR : Look for aromatic protons of the benzamide ring (δ 7.5–8.0 ppm) and the 2,4-dimethylphenoxy group (δ 6.6–7.2 ppm). The methyl groups on the phenoxy ring appear as singlets at δ 2.2–2.4 ppm .
  • IR : Confirm the presence of amide C=O stretching (1650–1700 cm⁻¹) and N–H bending (1550–1600 cm⁻¹). The ether (C–O–C) stretch from the phenoxy group should appear near 1250 cm⁻¹ .
  • ESI-MS : Use high-resolution mass spectrometry to verify the molecular ion peak (e.g., [M+H]⁺ or [M–H]⁻) and rule out impurities .

Q. What safety protocols are critical when handling 2,4-dimethylphenoxy derivatives?

  • Methodological Answer : Conduct a hazard analysis per ACS guidelines . Use fume hoods and PPE (gloves, lab coat) due to potential mutagenicity, as Ames testing revealed some anomeric amides (structurally related) exhibit mutagenic activity comparable to benzyl chloride . Store intermediates under inert atmospheres if decomposition upon heating is observed (e.g., DSC data in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 2,4-dimethylphenoxy benzamides across different cell lines?

  • Methodological Answer :
  • Dose-Response Analysis : Test a wider concentration range (e.g., 1 nM–100 µM) to identify off-target effects. For example, INH1 (a related benzamide) showed GI₅₀ values of 10–21 µM in breast cancer cells but required higher doses in other models .
  • Mechanistic Profiling : Use RNA-seq or proteomics to compare pathway activation (e.g., Hec1/Nek2 inhibition in vs. apoptotic signaling).
  • Control Experiments : Include positive controls (e.g., paclitaxel for microtubule disruption) and validate assays with orthogonal methods (e.g., Western blotting for protein targets) .

Q. What experimental strategies are effective for evaluating the in vivo efficacy of this compound?

  • Methodological Answer :
  • Animal Models : Use xenograft models (e.g., MDA-MB-468 breast cancer in mice) with intraperitoneal administration (100 mg/kg) and monitor tumor volume biweekly .
  • Pharmacokinetics : Measure plasma half-life via LC-MS/MS and assess metabolite formation. Adjust dosing schedules based on clearance rates.
  • Toxicity Screening : Perform histopathology on liver/kidney tissues and monitor blood counts to rule off-target toxicity .

Q. How can computational methods guide the design of analogs with improved target affinity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., Hec1/Nek2 complex in ). Prioritize analogs with stronger hydrogen bonding to residues like Asp89 or Lys123.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with bioactivity data to predict optimal R-group modifications .
  • ADMET Prediction : Tools like SwissADME can forecast metabolic stability and blood-brain barrier penetration for lead optimization .

Methodological Notes

  • Synthesis Challenges : Steric hindrance from the 2,4-dimethylphenoxy group may slow acylation steps; consider using coupling agents like HATU or EDCI .
  • Data Reproducibility : Replicate biological assays in triplicate and report SEM/error bars. Disclose solvent/DMSO concentrations to avoid false negatives .
  • Contradictory Results : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.